2-Methylcyclobutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclobutane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine This compound features a cyclobutane ring substituted with a methyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylcyclobutane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclobutanol with sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonamide by treatment with ammonia or an amine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The process typically includes the reaction of 2-methylcyclobutanol with sulfonyl chloride in the presence of a catalyst, followed by purification steps such as crystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclobutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
2-Methylcyclobutane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylcyclobutane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-sulfonamide: Lacks the methyl group, resulting in different chemical properties.
2-Methylcyclopentane-1-sulfonamide: Contains a larger ring, affecting its reactivity and stability.
2-Methylcyclohexane-1-sulfonamide: Features an even larger ring, leading to further differences in chemical behavior.
Uniqueness
The presence of the methyl group on the cyclobutane ring influences its steric and electronic properties, making it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C5H11NO2S |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
2-methylcyclobutane-1-sulfonamide |
InChI |
InChI=1S/C5H11NO2S/c1-4-2-3-5(4)9(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8) |
InChI Key |
FUEYFYJVGGDZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.